Phenyl(2-phenylcyclopropyl)methanone is an acetophenone derivative characterized by a cyclopropyl group adjacent to the carbonyl group, with a phenyl substituent on the cyclopropyl ring. [, ] It serves as a model compound for studying the photochemical behavior of ketones with α-cyclopropyl substituents. [, ] This compound exists as cis and trans isomers, with the trans isomer being the primary focus of research due to its interesting photochemical properties. []
Phenyl(2-phenylcyclopropyl)methanone, with the molecular formula , is an organic compound classified as a ketone. It features a cyclopropyl group attached to a phenyl ring, which is further connected to another phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities.
The compound is primarily sourced from synthetic methods involving the cyclopropanation of chalcones, utilizing nickel-based catalysts and various reagents. The compound is also available for purchase from chemical suppliers, indicating its relevance in laboratory research and industrial applications.
Phenyl(2-phenylcyclopropyl)methanone falls under the category of ketones, specifically those containing cyclopropyl groups. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of Phenyl(2-phenylcyclopropyl)methanone can be achieved through several methods, with one notable approach being the nickel-catalyzed cyclopropanation of chalcones. This method involves the following technical details:
While specific industrial production methods are not extensively documented, they would likely involve scaling up laboratory techniques, optimizing reaction conditions, and ensuring the availability of high-purity reagents. Continuous flow reactors may also be employed for efficiency.
The molecular structure of Phenyl(2-phenylcyclopropyl)methanone consists of:
Spectroscopic data for Phenyl(2-phenylcyclopropyl)methanone includes:
Phenyl(2-phenylcyclopropyl)methanone can undergo several types of chemical reactions:
The mechanism of action for Phenyl(2-phenylcyclopropyl)methanone involves its interaction with various biological targets. The cyclopropane group can undergo ring-opening reactions, leading to reactive intermediates that may interact with biological macromolecules. This interaction could result in enzyme inhibition or modulation of receptor activity, suggesting potential therapeutic applications .
Relevant analytical data such as NMR spectra and mass spectrometry results confirm its identity and purity .
Phenyl(2-phenylcyclopropyl)methanone has several notable applications:
This compound represents a significant area of interest for researchers due to its diverse applications across multiple scientific domains.
Phenyl(2-phenylcyclopropyl)methanone (C₁₆H₁₄O) represents a structurally distinctive chemotype where two aromatic systems are conformationally constrained through a fused cyclopropane architecture. This compound, documented under CAS registries 15295-43-9 (racemic) and 1145-92-2 (stereospecific (1R,2R)-isomer), possesses molecular characteristics that position it uniquely within medicinal chemistry frameworks [3] [6] [8]. Characterized by the SMILES notation O=C(C1=CC=CC=C1)C2C(C3=CC=CC=C3)C2 and molecular weight of 222.29 g/mol, its bifunctional topology enables versatile molecular interactions. The cyclopropyl linker imposes significant three-dimensionality and stereoelectronic constraints that differentiate it from flexible alkyl chains or planar aromatic extensions, making it a compelling scaffold for rational drug design [4].
Table 1: Fundamental Identifiers of Phenyl(2-phenylcyclopropyl)methanone
Property | Value |
---|---|
Systematic Name | Phenyl(2-phenylcyclopropyl)methanone |
CAS (Racemic) | 15295-43-9 |
CAS ((1R,2R)-isomer) | 1145-92-2 |
Molecular Formula | C₁₆H₁₄O |
Molecular Weight | 222.29 g/mol |
SMILES (Racemic) | O=C(C1=CC=CC=C1)C2C(C3=CC=CC=C3)C2 |
SMILES ((1R,2R)-isomer) | O=C([C@@H]1C[C@H]1C1=CC=CC=C1)C1=CC=CC=C1 |
InChI Key (Racemic) | ZLYYQUZSKSMWAG-UHFFFAOYSA-N |
InChI Key ((1R,2R)-isomer) | ZLYYQUZSKSMWAG-LSDHHAIUSA-N |
The cyclopropane ring, the smallest aliphatic carbocycle, imparts exceptional physicochemical properties to drug molecules. Its planar rigidity and substantial ring strain (27.5 kcal/mol) create electronic characteristics where C–C bonds exhibit partial olefinic character, enabling unique binding interactions with biological targets . This structural motif functions as a privileged phenyl surrogate, enhancing hydrophobicity while introducing three-dimensional vectorality for target engagement. Crucially, cyclopropane C–H bonds exhibit higher bond dissociation energy (106 kcal/mol) compared to typical methylene groups (98 kcal/mol), conferring resistance to oxidative metabolism by cytochrome P450 enzymes—a paramount advantage in optimizing metabolic stability .
The conformational restriction imposed by the cyclopropane ring reduces molecular planarity, thereby disrupting crystal packing forces. This molecular design strategy lowers melting points and enhances aqueous solubility—critical parameters influencing oral bioavailability . In phenyl(2-phenylcyclopropyl)methanone, the juxtaposition of two aromatic systems across the strained ring creates a precisely oriented pharmacophore capable of simultaneous engagement with complementary binding pockets, a feature exploited in protease inhibitors and kinase-targeted therapeutics [4] [7]. The stereochemical complexity introduced by the cyclopropane ring (evident in the (1R,2R)-isomer) enables stereoselective biological interactions, as demonstrated in mitofusin activators where activity resided exclusively in the trans-R,R configuration [4] [8].
Cyclopropane-containing compounds have established therapeutic value, with numerous FDA-approved drugs spanning oncology, infectious diseases, and neurology over the past six decades . Phenyl(2-phenylcyclopropyl)methanone exemplifies contemporary applications leveraging this structural motif. In mitochondrial pharmacology, cyclopropyl analogs significantly improved pharmacokinetic profiles compared to linear counterparts. Compound 5 (featuring the phenyl(2-phenylcyclopropyl)methanone core) demonstrated enhanced plasma half-life (t½ = 1.64 h vs 1.1 h) and increased tissue distribution (Vdss = 0.6 L/kg vs 0.347 L/kg) over parent molecule 2 when administered intravenously in mice [4]. This pharmacokinetic enhancement translated to prolonged central nervous system exposure, enabling sustained mitofusin activation—a therapeutic strategy for neurodegenerative disorders like Charcot-Marie-Tooth disease type 2A and amyotrophic lateral sclerosis [4].
Table 2: Pharmacokinetic Comparison of Cyclopropyl-Containing Drug Candidates
Parameter | Compound 5 (Cyclopropyl) | Compound 2 (Parent) | Improvement |
---|---|---|---|
Plasma t½ (hours) | 1.64 | 1.1 | 49% increase |
C₀ (ng/mL) | 32,111 | 50,600 | 37% reduction |
AUC₀-last (ng·h/mL) | 9,178 | 11,495 | 20% reduction |
Vdss (L/kg) | 0.6 | 0.347 | 73% increase |
Emerging applications exploit this scaffold's ability to enhance membrane permeability and blood-brain barrier penetration. The intrinsic three-dimensionality disrupts molecular symmetry, reducing intermolecular interactions and improving passive diffusion—a critical factor for central nervous system targets [4]. Additionally, the motif features prominently in protease inhibitor design, notably in SARS-CoV-2 main protease inhibitors (e.g., PF-00835231 derivatives), where cyclopropane fusion enhances target affinity while maintaining favorable drug-like properties . Patent analyses reveal increasing utilization of such fused-cyclopropane systems to access novel intellectual property landscapes, particularly in kinase inhibitors and neurological therapeutics [7].
The strategic incorporation of phenyl(2-phenylcyclopropyl)methanone into drug candidates presents significant synthetic challenges that intersect with pharmacological optimization. Site-specific installation of the fused cyclopropane motif demands sophisticated methodologies, often introducing additional stereochemical complexity requiring resolution [8]. Stereoselective synthesis remains paramount, as biological activity frequently resides in specific enantiomers—exemplified by the exclusive mitofusin activation observed with the trans-R,R configuration [4] [8]. Recent advances in metal-free cyclopropanation and chiral resolution techniques have gradually overcome these limitations, enabling scalable production of enantioenriched building blocks [7] [8].
Pharmacologically, this chemotype bridges multiple therapeutic domains through its unique physiochemical profile. Its capacity to enhance metabolic stability while maintaining membrane permeability makes it particularly valuable for targeting intracellular enzymes and protein-protein interactions previously considered "undruggable" [4]. The scaffold demonstrates versatility across target classes, evidenced by applications in:
Future research directions emphasize exploiting this scaffold's potential in bifunctional molecular glues and proteolysis-targeting chimeras (PROTACs), where conformational control over warhead orientation critically determines efficiency [7]. The integration of computational chemistry and structure-based design continues to reveal novel applications for this versatile pharmacophore in addressing emerging therapeutic challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7